4-Éthyl-1,3-dihydro-2H-indol-2-one

Vue d'ensemble

Description

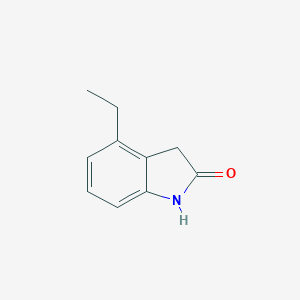

4-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by its bicyclic structure, consisting of a benzene ring fused to a pyrrolidone ring

Applications De Recherche Scientifique

4-Ethyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

4-Ethyl-1,3-dihydro-2H-indol-2-one, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral replication, demonstrating antiviral activity .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways, contributing to their diverse biological activities . For instance, some indole derivatives have been found to inhibit the production of nitric oxide, demonstrating anti-inflammatory activity .

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Analyse Biochimique

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-dihydro-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed coupling reactions to form the indole core .

Industrial Production Methods: Industrial production of 4-Ethyl-1,3-dihydro-2H-indol-2-one often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as tetrahydroindoles.

Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at specific positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and tetrahydroindoles, each with distinct chemical and biological properties .

Comparaison Avec Des Composés Similaires

1,3-Dihydro-2H-indol-2-one: Shares a similar core structure but lacks the ethyl group.

4-Methyl-1,3-dihydro-2H-indol-2-one: Similar structure with a methyl group instead of an ethyl group.

4-Propyl-1,3-dihydro-2H-indol-2-one: Contains a propyl group, offering different chemical properties.

Uniqueness: 4-Ethyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying various biochemical processes .

Activité Biologique

4-Ethyl-1,3-dihydro-2H-indol-2-one is a member of the indole family, which is recognized for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections delve into its biological mechanisms, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

4-Ethyl-1,3-dihydro-2H-indol-2-one has a bicyclic structure characterized by a benzene ring fused to a pyrrolidone ring. Its molecular formula is with a molecular weight of 175.20 g/mol. The compound's unique ethyl substitution at the 4-position contributes to its distinct chemical reactivity and biological activity.

The biological activity of 4-Ethyl-1,3-dihydro-2H-indol-2-one can be attributed to several mechanisms:

- Receptor Binding : The compound exhibits high affinity for various receptors, including serotonin receptors and those involved in inflammatory pathways.

- Enzyme Inhibition : It has been shown to inhibit key enzymes that play roles in cancer progression and inflammation .

- Gene Expression Modulation : The compound can alter gene expression profiles related to cell proliferation and apoptosis, contributing to its anticancer effects.

Anticancer Activity

Research indicates that 4-Ethyl-1,3-dihydro-2H-indol-2-one demonstrates promising anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Effects

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 80 to 160 µg/ml against various pathogens, indicating its potential as an antibacterial agent .

Anti-inflammatory Properties

In animal models, 4-Ethyl-1,3-dihydro-2H-indol-2-one has demonstrated significant anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Case Study: Antimycobacterial Activity

A study focused on the synthesis of derivatives of indole compounds reported that certain derivatives of 4-Ethyl-1,3-dihydro-2H-indol-2-one exhibited significant antimycobacterial activity against Mycobacterium tuberculosis. The synthesized compounds were evaluated for their efficacy using standard microbiological techniques .

| Compound | Structure | Activity | MIC (µg/ml) |

|---|---|---|---|

| 4-Ethyl-1,3-dihydro-2H-indol-2-one | Structure | Antimycobacterial | 100 |

| Derivative A | - | Antimycobacterial | 50 |

| Derivative B | - | Antimycobacterial | 30 |

Clinical Applications

The potential therapeutic applications of 4-Ethyl-1,3-dihydro-2H-indol-2-one extend beyond laboratory findings. Its derivatives are being explored in clinical settings for their efficacy in treating various conditions such as cancer and infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 4-Ethyl-1,3-dihydro-2H-indol-2-one, a comparison with similar indole derivatives is presented below:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1,3-Dihydro-2H-indol-2-one | - | Anticancer |

| 4-Methyl-1,3-dihydro-2H-indol-2-one | - | Antioxidant |

| 4-Nitro-1,3-dihydro-2H-indol-2-one | - | Antimicrobial |

Propriétés

IUPAC Name |

4-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCHHQOLJQJASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632601 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954117-24-9 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.